([1,1'-Biphenyl]-4-yl)(tributyl)stannane
Description
([1,1'-Biphenyl]-4-yl)(tributyl)stannane is an organotin compound featuring a biphenyl moiety linked to a tributylstannane group. This class of compounds is pivotal in synthetic organic chemistry, particularly in Stille coupling reactions, where they act as transmetalation agents for forming carbon-carbon bonds . The biphenyl group enhances steric bulk and electronic conjugation, influencing reactivity and stability in cross-coupling applications.
Properties
CAS No. |
51533-89-2 |
|---|---|
Molecular Formula |
C24H36Sn |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
tributyl-(4-phenylphenyl)stannane |
InChI |
InChI=1S/C12H9.3C4H9.Sn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3; |
InChI Key |
PKFWMISWHRSGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tributyl(4′-fluoro-[1,1′-biphenyl]-4-yl)stannane (3n)
Biphenyl Ester Derivatives
Structural and Functional Contrast
- Key Examples: Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E) and methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M) .
- Synthesis : Prepared via base-mediated reactions (e.g., K2CO3 in DMF) rather than metal catalysis, emphasizing milder conditions .
- Crystallography: These esters crystallize in triclinic (P-1) or monoclinic (P21/c) space groups, with packing influenced by nitro/cyano substituents. In contrast, bulky tributylstannane groups likely enforce distinct packing modes, though crystallographic data for the main compound is unavailable .
- Applications: Biphenyl esters exhibit antityrosinase activity (e.g., 2p, 2r, 2s in ), binding at enzyme active-site entrances, unlike organotins, which are synthetic tools .
Biphenyl Ketones
Physical and Functional Differences
- Examples: 1-([1,1'-Biphenyl]-4-yl)ethanone (CAS 92-91-1) and derivatives .
- Properties : Higher melting points (393–394 K) due to ketone polarity and biphenyl rigidity .
- Applications: Used as intermediates in pharmaceuticals (e.g., antihypertensive agents) or materials science, contrasting with organotins’ role in catalysis .
Table 2: Comparative Overview of Biphenyl-Based Compound Classes
| Compound Type | Functional Group | Synthesis Conditions | Notable Properties | Applications |
|---|---|---|---|---|
| Organotin | Tributylstannane | Metal-catalyzed, air-sensitive | High reactivity in coupling | Synthetic chemistry |
| Ester | Ester | Base-mediated, ambient | Crystalline, bioactive | Enzyme inhibition |
| Ketone | Ketone | Acid/base catalysis | High melting points | Pharmaceuticals, materials |
Research Findings and Implications
- Substituent Impact : Fluorine in 3n modifies electronic properties and NMR signatures, suggesting tailored reactivity for specific coupling partners. The absence of substituents in the main compound may favor broader applicability in Stille reactions .
- Synthetic Flexibility : Nickel-catalyzed methods () offer efficient routes to arylstannanes, whereas ester/kethone syntheses rely on simpler methodologies .
- Structural Diversity: Biphenyl derivatives span applications from catalysis (organotins) to drug design (esters/ketones), highlighting the moiety’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
